molecular formula C4H7O7P B1616175 Phosphonosuccinic acid CAS No. 5768-48-9

Phosphonosuccinic acid

Cat. No.: B1616175
CAS No.: 5768-48-9
M. Wt: 198.07 g/mol
InChI Key: KMDMOMDSEVTJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphonosuccinic acid can be synthesized through several methods. One common approach involves the reaction of succinic acid with phosphorus trichloride and water, followed by hydrolysis. Another method includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or via the McKenna procedure using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The McKenna procedure is favored for its high yield and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Phosphonosuccinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonosuccinic anhydride.

    Reduction: Reduction reactions can yield this compound derivatives with different oxidation states.

    Substitution: The phosphonic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include phosphonosuccinic anhydride, reduced this compound derivatives, and various substituted this compound compounds .

Scientific Research Applications

Phosphonosuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphonosuccinic acid exerts its effects involves its ability to mimic biological molecules such as phosphates and carboxylates. This mimicry allows it to inhibit metabolic enzymes by binding to their active sites. The molecular targets include enzymes involved in phosphate metabolism and carboxylate pathways. The pathways affected by this compound include those related to energy production and cellular signaling .

Comparison with Similar Compounds

Phosphonosuccinic acid is unique due to its dual functionality, combining the properties of both phosphonic and succinic acids. Similar compounds include:

This compound stands out due to its specific structure, which allows it to participate in a broader range of chemical reactions and applications compared to its counterparts.

Properties

IUPAC Name

2-phosphonobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O7P/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDMOMDSEVTJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)P(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973274
Record name 2-Phosphonobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-48-9
Record name Phosphonosuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5768-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005768489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phosphonobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonosuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonosuccinic acid
Reactant of Route 2
Phosphonosuccinic acid
Reactant of Route 3
Phosphonosuccinic acid
Reactant of Route 4
Phosphonosuccinic acid
Reactant of Route 5
Phosphonosuccinic acid
Reactant of Route 6
Phosphonosuccinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.